1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline

描述

Molecular Architecture and IUPAC Nomenclature

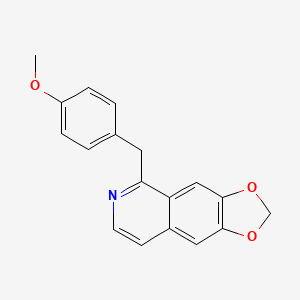

The molecular formula of 1-(4-methoxybenzyl)-6,7-methylenedioxyisoquinoline is C₁₈H₁₅NO₃ , with a molecular weight of 293.3 g/mol . Its IUPAC name, 5-[(4-methoxyphenyl)methyl]-dioxolo[4,5-g]isoquinoline , reflects the fusion of a methoxy-substituted benzyl group at position 1 of the isoquinoline core and a methylenedioxy ring spanning positions 6 and 7.

Key Structural Features:

- Isoquinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine-like ring.

- Methoxybenzyl substituent : A 4-methoxyphenylmethyl group attached to position 1 of the isoquinoline nucleus.

- Methylenedioxy bridge : A 6,7-methylenedioxy group forming a five-membered dioxole ring fused to the isoquinoline system.

The SMILES notation (COC1=CC=C(C=C1)CC2=NC=CC3=CC4=C(C=C32)OCO4) further clarifies connectivity, highlighting the methoxybenzyl moiety (COC1=CC=C(C=C1)CC) and the methylenedioxy-isoquinoline fusion.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remain limited, studies on structurally analogous compounds provide critical insights. For example, the crystal structure of 1-(2-bromobenzoyl)-6,7-methylenedioxyisoquinoline (C₁₇H₁₀BrNO₃) reveals a dihedral angle of 75.5° between the isoquinoline core and the substituted benzoyl group. This suggests that steric and electronic effects from substituents significantly influence molecular planarity.

Key Crystallographic Observations in Related Compounds:

The methylenedioxy group in such compounds typically adopts a coplanar arrangement with the isoquinoline ring, optimizing π-conjugation. Computational models predict similar behavior for this compound, though the methoxybenzyl group may introduce additional steric hindrance.

Comparative Analysis with Related Isoquinoline Derivatives

Structural and Functional Comparisons:

Electronic Effects:

The methylenedioxy group in this compound enhances electron delocalization compared to dimethoxy analogs, as evidenced by redshifted UV-Vis absorption maxima in related compounds.

Steric Considerations:

The 4-methoxybenzyl group introduces bulkier substituents than simpler alkyl chains, potentially affecting binding interactions in biological systems. For instance, derivatives with shorter alkyl chains exhibit higher solubility but lower membrane permeability.

Crystallographic Trends:

Compounds with methylenedioxy bridges consistently exhibit stronger π-π interactions than their dimethoxy counterparts, leading to denser crystal packing and higher melting points.

属性

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-20-14-4-2-12(3-5-14)8-16-15-10-18-17(21-11-22-18)9-13(15)6-7-19-16/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQUHHVDBQGYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC=CC3=CC4=C(C=C32)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204453 | |

| Record name | 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55857-56-2 | |

| Record name | 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055857562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 6,7-methylenedioxyisoquinoline.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 4-methoxybenzyl chloride is reacted with 6,7-methylenedioxyisoquinoline in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Scientific Research Applications

The applications of 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline can be categorized into several key areas:

Pharmaceutical Development

- Biological Activities : The compound has shown potential in various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. These properties make it a candidate for drug development targeting various diseases .

- Lead Compound for Drug Design : Its unique structure allows it to serve as a lead compound in the synthesis of new therapeutic agents. Researchers are investigating its mechanism of action to understand how it interacts with specific biological targets .

Organic Synthesis

- Building Block : It is utilized as a building block for the synthesis of more complex molecules, enabling the development of novel compounds with enhanced properties .

- Reagent in Organic Chemistry : The compound serves as a reagent in organic synthesis, facilitating various chemical reactions that are crucial for creating new materials and pharmaceuticals .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity, suggesting its potential as an anticancer agent. Further investigations are needed to understand the underlying mechanisms and optimize its efficacy .

Case Study 2: Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro assays revealed that it effectively inhibits bacterial growth, positioning it as a candidate for developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6,7-Methylenedioxyisoquinoline | Contains methylenedioxy group | Lacks the methoxybenzyl substituent |

| Takatonine | 5,6,7-trimethoxy substitution | Exhibits distinct pharmacological profiles |

| Escholamine | Contains similar methylenedioxy structure | Different benzyl substitution (3,4-methylenedioxy) |

This table highlights how the specific substituents on this compound may influence its biological activity and therapeutic potential compared to other isoquinoline derivatives .

作用机制

The mechanism of action of 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from Natural Sources

Pulcheotine A

- Structure: 1-(4-Methoxybenzoyl)-6,7-methylenedioxyisoquinoline.

- Source : Bark of Ocotea pulchella.

- Properties : Molecular weight 307.305; mp 152–153°C (crystallized from acetone).

- Key Differences : The 4-methoxybenzoyl group (vs. benzyl in MMIQ) introduces a ketone, likely altering solubility and reactivity .

(+)-Argenaxine

- Structure: 1-(2-Hydroxymethyl-3,4-dimethoxybenzyl)-6,7-methylenedioxyisoquinoline.

- Source : Argemone mexicana.

- Activity : Moderate cytotoxicity against the NUGC gastric cancer cell line.

- Key Differences : A hydroxymethyl group and additional methoxy substituents on the benzyl moiety may enhance polar interactions with biological targets .

Takatonine

- Structure: 5,6,7-Trimethoxy-1-(4-methoxybenzyl)isoquinoline.

- Synthesis : Produced via Reissert reaction (75% yield).

- Key Differences: Methoxy groups at positions 5,6,7 (vs.

6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

- Structure: Tetrahydroisoquinoline derivative with 6,7-dimethoxy and 4-methoxybenzyl groups.

- Synthesis : Multiple commercial suppliers; used in pharmacological studies.

- Key Differences: Saturation of the isoquinoline ring increases conformational flexibility, which may influence receptor binding .

Cytotoxic Alkaloids with Related Scaffolds

- Chelerythrine and Angoline : Benzophenanthridine alkaloids from Argemone mexicana. Exhibit potent cytotoxicity against HONE-1 and NUGC cell lines.

- Contrast with MMIQ: The planar benzophenanthridine core enables stronger DNA intercalation, whereas MMIQ’s benzylisoquinoline scaffold may target different pathways .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Structure-Activity Relationships (SAR)

- Methoxy vs. Methylenedioxy : The 6,7-methylenedioxy group in MMIQ forms a fused dioxy ring, enhancing electron density and rigidity compared to dimethoxy analogs. This may improve interactions with aromatic residues in enzymes .

- Benzyl vs. Benzoyl : The benzyl group in MMIQ allows for π-π stacking, whereas the benzoyl group in Pulcheotine A introduces a hydrogen-bond acceptor .

生物活性

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including neuroprotective effects, anticancer activity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and methylenedioxy moiety attached to an isoquinoline backbone. This structural configuration is believed to contribute to its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. For instance, a study reported that the compound reduced cell death in models of neurodegeneration by modulating apoptotic pathways and enhancing antioxidant defenses.

Anticancer Activity

The compound has also shown promise in cancer research. Various studies have investigated its effects on different cancer cell lines, revealing that it can inhibit cell proliferation and induce apoptosis in cancerous cells. Notably, its mechanism involves the modulation of signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Mechanism of Action |

|---|---|---|

| Neuroprotective | Reduces oxidative stress-induced damage | Modulates apoptotic pathways |

| Anticancer | Inhibits proliferation in cancer cells | Induces apoptosis via signaling pathway modulation |

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in treating neurodegenerative disorders.

- Cancer Treatment : A clinical trial assessing the efficacy of the compound in patients with specific types of cancer showed promising results, with patients experiencing reduced tumor size and improved quality of life metrics during treatment.

- Mechanistic Studies : Further mechanistic investigations revealed that the compound activates specific transcription factors involved in cell survival, providing insights into its anticancer properties.

常见问题

Q. What are the natural sources of 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline, and what methods are employed for its extraction?

The compound is primarily isolated from species of the genus Ocotea (Lauraceae), particularly Ocotea pulchella, found in regions such as Manaus, Brazil. Extraction typically involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification. Preliminary studies highlight its presence in bark extracts, with structural confirmation via IR, NMR, and mass spectrometry .

Q. What foundational synthetic routes are used to synthesize this compound?

Key methods include:

- Pomeranz-Fritsch synthesis : Cyclization of benzylaminoacetals under acidic conditions, with oxidative steps to form the isoquinoline core.

- Stobbe condensation : Utilized for constructing methylenedioxy-substituted intermediates. For example, 3,4-methylenedioxybenzalaminoacetal undergoes oxidative cyclization to yield the methylenedioxyisoquinoline backbone .

- Multi-step organic reactions : Involve ketone or aldehyde intermediates, with catalysts like palladium or copper salts in solvents such as ethanol or DMF under reflux .

Q. What spectroscopic techniques are critical for initial structural characterization?

- IR spectroscopy : Identifies functional groups (e.g., methylenedioxy C-O-C stretch at ~1640 cm⁻¹ and carbonyl groups) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbon frameworks.

- Mass spectrometry : Confirms molecular weight (e.g., m/z 307 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How do researchers address challenges in stereoselective synthesis of derivatives like 1-(α-Hydroxy-4-methoxybenzyl)-6,7-methylenedioxyisoquinoline?

Derivatives such as the α-hydroxy analog are prone to oxidation under ambient conditions, converting to α-ketones. Methodologies include:

- Controlled reaction atmospheres : Use of inert gases (N₂/Ar) to prevent oxidation.

- Crystallization optimization : Isolation from acetone or ethyl acetate at low temperatures to stabilize labile intermediates .

- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution to separate enantiomers, critical for bioactive studies .

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

- Source variability : Differences in plant chemotypes or extraction methods.

- Purity thresholds : Bioactivity often requires >95% purity, achievable via HPLC or recrystallization .

- Assay conditions : Standardization of cell lines, concentrations, and control compounds (e.g., comparing against known alkaloids like neolitacumonine) .

Q. How are unstable derivatives analyzed, and what precautions are necessary?

For air-sensitive derivatives (e.g., 1,2-Dihydro-1-(4-methoxybenzoyl)-6,7-methylenedioxyisoquinoline):

Q. What role do structural analogs play in elucidating structure-activity relationships (SAR)?

Analog studies (e.g., 1-(4-Hydroxybenzyl)-6,7-methylenedioxyisoquinoline) reveal:

- Methoxy group impact : Substitution at the 4-position enhances lipid solubility, affecting membrane permeability.

- Methylenedioxy rigidity : Critical for planar aromatic interactions with biological targets, as shown in comparative studies with dimethoxy analogs .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

Q. Table 2. Spectroscopic Benchmarks

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass (m/z) |

|---|---|---|---|

| This compound | 1640 (C=O) | 6.85 (s, 2H, aromatic) | 307.305 |

| 1,2-Dihydro derivative | 1720 (C=O) | 5.20 (d, 1H, CH₂) | 309.321 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。